2-(4-ethoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-14-6-4-13(5-7-14)12-15(20)17-9-11-19-10-3-8-18-16(19)21/h3-8,10H,2,9,11-12H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBQHAZORCNVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCN2C=CC=NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyphenylamine and 2-(2-oxopyrimidin-1(2H)-yl)ethylamine.
Acylation Reaction: The primary amine group of 4-ethoxyphenylamine is acylated using acetic anhydride or acetyl chloride under basic conditions to form the intermediate acetamide.
Coupling Reaction: The intermediate is then coupled with 2-(2-oxopyrimidin-1(2H)-yl)ethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 2-(4-ethoxyphenyl)-N-(2-(2-hydroxypyrimidin-1(2H)-yl)ethyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Pharmaceutical Development: Explored as a potential drug candidate or as a building block in the synthesis of active pharmaceutical ingredients (APIs).
Industry
Material Science: Used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The pyrimidinone moiety could play a role in binding to nucleic acids or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
- 2-(4-ethoxyphenyl)-N-(2-(2-oxopyridin-1(2H)-yl)ethyl)acetamide
Uniqueness
2-(4-ethoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is unique due to the presence of both the ethoxyphenyl and pyrimidinone groups, which may confer specific chemical and biological properties not found in similar compounds. The ethoxy group can influence the compound’s lipophilicity and membrane permeability, while the pyrimidinone ring can interact with biological targets in a distinct manner.
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure comprises an acetamide group linked to a 4-ethoxyphenyl moiety and a pyrimidine derivative, which contributes to its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing the pyrimidine structure have shown antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancers. The proposed mechanism involves:
- Inhibition of Cell Cycle Progression : The compound may interfere with the normal cell cycle, leading to reduced proliferation.
- Induction of Apoptosis : It is believed to trigger programmed cell death in cancer cells, enhancing its therapeutic potential.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin production, and its inhibition is crucial for developing skin-whitening agents. Some studies have explored the potential of compounds structurally related to This compound as tyrosinase inhibitors. The mechanism involves:
- Binding to Active Site : The compound may bind to the active site of tyrosinase, preventing substrate access and thereby inhibiting melanin synthesis.
Case Studies
- Antiproliferative Effects : A study evaluated the effects of related compounds on human cancer cell lines. Results indicated that these compounds could reduce cell viability by over 50% at specific concentrations, suggesting strong anticancer activity.
- Tyrosinase Inhibition : Research demonstrated that certain derivatives could reduce tyrosinase activity by up to 70%, highlighting their potential as skin-whitening agents.
Data Tables
| Property/Activity | Value/Description |
|---|---|
| Molecular Formula | |
| Anticancer Activity | Significant inhibition of cancer cell proliferation |
| Tyrosinase Inhibition | Up to 70% reduction in enzyme activity |
| Proposed Mechanism | Cell cycle arrest and apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
